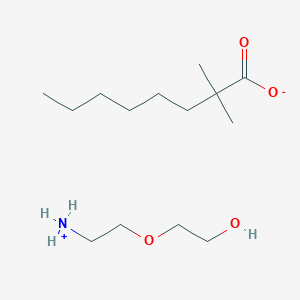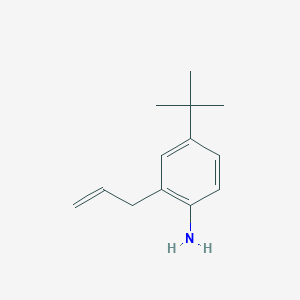![molecular formula C9H15N3O3 B15165501 Acetamide,2-[(2-methoxyethyl)amino]-N-(5-methyl-3-isoxazolyl)-](/img/structure/B15165501.png)
Acetamide,2-[(2-methoxyethyl)amino]-N-(5-methyl-3-isoxazolyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetamide,2-[(2-methoxyethyl)amino]-N-(5-methyl-3-isoxazolyl)- is a chemical compound with the molecular formula C9H15N3O3. It is known for its unique structure, which includes an acetamide group, a methoxyethylamino group, and an isoxazolyl group. This compound has various applications in scientific research and industry due to its distinctive chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide,2-[(2-methoxyethyl)amino]-N-(5-methyl-3-isoxazolyl)- typically involves the reaction of 2-methoxyethylamine with 5-methyl-3-isoxazolecarboxylic acid, followed by the formation of the acetamide group. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of Acetamide,2-[(2-methoxyethyl)amino]-N-(5-methyl-3-isoxazolyl)- may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistency and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
Acetamide,2-[(2-methoxyethyl)amino]-N-(5-methyl-3-isoxazolyl)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxyethylamino group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Acetamide,2-[(2-methoxyethyl)amino]-N-(5-methyl-3-isoxazolyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Acetamide,2-[(2-methoxyethyl)amino]-N-(5-methyl-3-isoxazolyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **Acetamide,2-[(2-hydroxyethyl)amino]-N-(5-methyl-3-isoxazolyl)-
- **Acetamide,2-[(2-ethoxyethyl)amino]-N-(5-methyl-3-isoxazolyl)-
- **Acetamide,2-[(2-propoxyethyl)amino]-N-(5-methyl-3-isoxazolyl)-
Uniqueness
Acetamide,2-[(2-methoxyethyl)amino]-N-(5-methyl-3-isoxazolyl)- is unique due to its methoxyethylamino group, which imparts specific chemical properties and reactivity. This makes it distinct from other similar compounds that may have different substituents, leading to variations in their chemical behavior and applications .
Eigenschaften
Molekularformel |
C9H15N3O3 |
|---|---|
Molekulargewicht |
213.23 g/mol |
IUPAC-Name |
2-(2-methoxyethylamino)-N-(5-methyl-1,2-oxazol-3-yl)acetamide |
InChI |
InChI=1S/C9H15N3O3/c1-7-5-8(12-15-7)11-9(13)6-10-3-4-14-2/h5,10H,3-4,6H2,1-2H3,(H,11,12,13) |
InChI-Schlüssel |
AMWRASLDFLKBIC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NO1)NC(=O)CNCCOC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



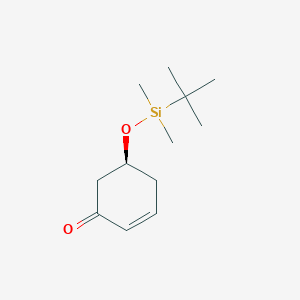
![2-amino-5-hydroxy-4-(4-methoxyphenyl)-7-methyl-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B15165440.png)

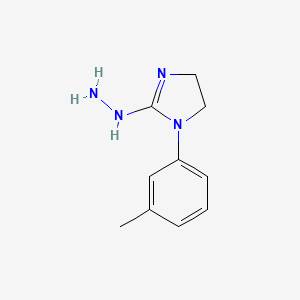
![5-Methyl-6,6-diphenyl-7-oxa-2-selenabicyclo[3.2.0]hept-3-ene](/img/structure/B15165460.png)

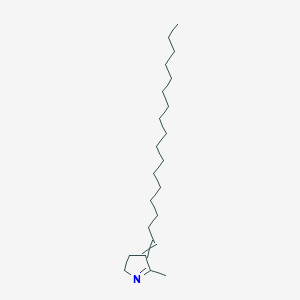
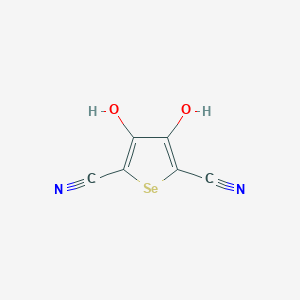
![N~1~-[(4-Fluorophenyl)methyl]-N~2~-undecylethane-1,2-diamine](/img/structure/B15165488.png)

